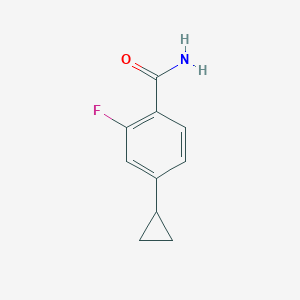![molecular formula C13H14N4O B2473448 N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide CAS No. 2094926-90-4](/img/structure/B2473448.png)
N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a triazole ring, and a prop-2-enamide moiety. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide and a triazole derivative.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the triazole-phenyl intermediate with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, acryloyl chloride, and other electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and phenyl rings.
Reduction: Reduced derivatives of the triazole and phenyl rings.
Substitution: Substituted derivatives with various functional groups attached to the triazole and phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-2-(1H-triazol-1-yl)ethanol: A triazole derivative with similar structural features but different functional groups.
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol ester derivatives: Compounds with ester functional groups instead of the prop-2-enamide moiety.
Uniqueness
N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of a phenyl group, a triazole ring, and a prop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-13(18)16-12(8-17-10-14-9-15-17)11-6-4-3-5-7-11/h2-7,9-10,12H,1,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZQVQWGKGRTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CN1C=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)


![N-(4-bromophenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2473375.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2473382.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)
![1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2473386.png)
![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)
![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)
